molecular formula C10H21ClN2O B596486 4-(4-Methylpiperidin-4-yl)morpholin-Dihydrochlorid CAS No. 1208090-98-5

4-(4-Methylpiperidin-4-yl)morpholin-Dihydrochlorid

Katalognummer: B596486
CAS-Nummer: 1208090-98-5
Molekulargewicht: 220.74 g/mol
InChI-Schlüssel: RXNIHKSVCXAOFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. It is a derivative of morpholine and piperidine, characterized by the presence of a methyl group on the piperidine ring. This compound is often used in scientific research and industrial applications due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride has a wide range of applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride typically involves the reaction of 4-methylpiperidine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of 4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Wirkmechanismus

The mechanism of action of 4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Methylpiperidin-4-yl)morpholine hydrochloride
  • 4-(4-Methylpiperidin-4-yl)morpholine

Uniqueness

4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride involves the reaction of 4-methylpiperidine with morpholine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-methylpiperidine", "morpholine", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-methylpiperidine is reacted with morpholine in the presence of a suitable solvent and a catalyst to form 4-(4-Methylpiperidin-4-yl)morpholine.", "Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 4-(4-Methylpiperidin-4-yl)morpholine." ] }

CAS-Nummer

1208090-98-5

Molekularformel

C10H21ClN2O

Molekulargewicht

220.74 g/mol

IUPAC-Name

4-(4-methylpiperidin-4-yl)morpholine;hydrochloride

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2-4-11-5-3-10)12-6-8-13-9-7-12;/h11H,2-9H2,1H3;1H

InChI-Schlüssel

RXNIHKSVCXAOFE-UHFFFAOYSA-N

SMILES

CC1(CCNCC1)N2CCOCC2.Cl.Cl

Kanonische SMILES

CC1(CCNCC1)N2CCOCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.